2-(4-Phenylphenyl)pyrrolidine
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Overview
Description
2-(4-Phenylphenyl)pyrrolidine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of 2-(4-Phenylphenyl)pyrrolidine includes 38 bonds in total, with 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ketone (aromatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of 2-(4-Phenylphenyl)pyrrolidine is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Pyrrolidine derivatives have been reported to have various biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . These compounds are present in many natural products and pharmacologically important agents .
Antimicrobial and Antifungal Properties
Pyrrolidine derivatives have been found to have antimicrobial and antifungal properties . The specific methods of application and experimental procedures would depend on the type of microorganism being targeted, the context of the research, and the specific derivative being used .
Antiviral Properties
Some pyrrolidine derivatives have been found to have antiviral properties . These compounds could potentially be used in the development of new antiviral drugs .
Anticancer Properties
Pyrrolidine derivatives have been reported to have anticancer properties . These compounds could potentially be used in the development of new anticancer drugs .
Anti-inflammatory Properties
Pyrrolidine derivatives have been found to have anti-inflammatory properties . These compounds could potentially be used in the development of new anti-inflammatory drugs .
Anticonvulsant Properties
Pyrrolidine derivatives have been found to have anticonvulsant properties . These compounds could potentially be used in the development of new anticonvulsant drugs .
Cholinesterase Inhibition and Carbonic Anhydrase Inhibition
Pyrrolidine derivatives have been found to have cholinesterase inhibition and carbonic anhydrase inhibition properties . These compounds could potentially be used in the development of new drugs for diseases related to these enzymes .
Antihyperglycemic Properties
Pyrrolidine derivatives have been found to have antihyperglycemic properties . These compounds could potentially be used in the development of new drugs for the treatment of diabetes .
Antimicrobial and Antifungal Properties
Pyrrolidine derivatives have been found to have antimicrobial and antifungal properties . These compounds could potentially be used in the development of new antimicrobial and antifungal drugs .
Safety And Hazards
While specific safety and hazard information for 2-(4-Phenylphenyl)pyrrolidine was not found, general safety measures for handling pyrrolidine compounds include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
Pyrrolidine and its derivatives, including 2-(4-Phenylphenyl)pyrrolidine, have shown promise in various areas of pharmacology, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . The future of these compounds lies in further exploration of their therapeutic potential and the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
2-(4-phenylphenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-5-13(6-3-1)14-8-10-15(11-9-14)16-7-4-12-17-16/h1-3,5-6,8-11,16-17H,4,7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTXXPDSXZVEAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279318 |
Source
|
Record name | 2-(4-phenylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylphenyl)pyrrolidine | |
CAS RN |
5424-66-8 |
Source
|
Record name | MLS000737973 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-phenylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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